Mevalonic acid

Vue d'ensemble

Description

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'acide mévalonique peut être synthétisé par diverses méthodes. Une approche courante implique la synthèse énantiosélective à partir de l'isoprénol. Le processus comprend une époxydation homoallylique suivie d'un enrichissement énantiomérique pour obtenir l'intermédiaire époxyde clé. Des réactions ultérieures conduisent à la production d'acide mévalonique racémique ou de ses énantiomères .

Méthodes de production industrielle : Dans les milieux industriels, l'acide mévalonique est souvent produit par fermentation microbienne. Cette méthode utilise des micro-organismes génétiquement modifiés, tels qu'Escherichia coli, pour surexprimer les enzymes de la voie du mévalonate. Le processus de fermentation est optimisé pour obtenir des rendements élevés d'acide mévalonique .

Analyse Des Réactions Chimiques

Types de réactions : L'acide mévalonique subit diverses réactions chimiques, notamment :

Oxydation : L'acide mévalonique peut être oxydé pour produire de la mévalonolactone.

Réduction : Il peut être réduit pour former du mévalonate.

Phosphorylation : L'acide mévalonique est phosphorylé par la mévalonate kinase pour former du mévalonate-5-phosphate.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Phosphorylation : L'ATP est utilisé comme agent phosphorylant en présence de mévalonate kinase.

Principaux produits :

Mévalonolactone : Formée par oxydation.

Mévalonate-5-phosphate : Formé par phosphorylation.

Applications De Recherche Scientifique

Pharmacological Applications

Cholesterol Synthesis Monitoring

Mevalonic acid serves as a biomarker for cholesterol synthesis in clinical research. The levels of MVA in plasma can indicate the activity of 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR), the rate-limiting enzyme in cholesterol biosynthesis. A study developed a reliable method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify mevalonate levels, facilitating research on anti-hypercholesterolemic drugs like statins .

Case Study: Statin Efficacy

In a clinical setting, monitoring plasma MVA levels helped evaluate the efficacy of statins. By analyzing changes in MVA concentrations before and after treatment, researchers could correlate these changes with reductions in cholesterol levels, thereby assessing drug effectiveness .

Dermatological Applications

Topical Treatment for Skin Barrier Recovery

Research has shown that topical application of this compound can enhance skin barrier recovery in aged mice. It stimulates cholesterol synthesis and improves the epidermal permeability barrier function, which is crucial for skin health . This application suggests potential for developing skincare products aimed at improving skin resilience and recovery.

Case Study: Aged Murine Epidermis

In experiments, aged mice treated with this compound exhibited enhanced resistance to skin damage and improved recovery rates compared to untreated controls. The study highlighted that this compound required lower concentrations than cholesterol to achieve similar effects, indicating its potency as a therapeutic agent .

Biochemical Research

Enzyme Characterization

this compound is vital for characterizing enzymes involved in the mevalonate pathway. For instance, studies have focused on mevalonate kinase (MVK), which converts MVA into mevalonate-5-phosphate (MVP). Understanding MVK's function can provide insights into metabolic disorders linked to mevalonate metabolism .

Table 1: Enzymatic Functions Related to this compound

| Enzyme | Function | Role in Mevalonate Pathway |

|---|---|---|

| MVK | Converts MVA to MVP | Key step in isoprenoid biosynthesis |

| HMGR | Catalyzes the conversion of HMG-CoA to MVA | Rate-limiting step in cholesterol synthesis |

| Squalene synthase | Converts farnesyl pyrophosphate to squalene | Essential for sterol biosynthesis |

Plant Biology Applications

Role in Isoprenoid Production

In plants, the mevalonate pathway is critical for synthesizing various isoprenoids that play roles in growth, development, and defense mechanisms against pathogens. Research indicates that extracellular ATP can activate the mevalonate pathway, enhancing plant responses to stress .

Case Study: Plant Defense Mechanisms

Studies have shown that activation of MVK by ATP influences calcium signaling pathways in plants, promoting pathogen defense responses. This highlights the importance of MVA not only as a metabolic intermediate but also as a signaling molecule within plant systems .

Metabolic Studies

In Vivo Metabolism Insights

Research on rat models has revealed significant insights into the metabolism of this compound. It was found that while the liver primarily synthesizes MVA, the kidneys are crucial for its metabolism, converting it into squalene and lanosterol rather than cholesterol . This finding challenges previous assumptions about metabolic pathways and emphasizes the need for further research into tissue-specific metabolism.

Mécanisme D'action

Mevalonic acid exerts its effects through the mevalonate pathway. It is converted to isopentenyl pyrophosphate, which serves as a building block for the synthesis of isoprenoids. The key enzyme in this pathway is 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to this compound . This enzyme is the target of statins, which inhibit its activity to reduce cholesterol synthesis .

Comparaison Avec Des Composés Similaires

L'acide mévalonique est unique en raison de son rôle dans la voie du mévalonate. Les composés similaires comprennent :

Pyrophosphate d'isopentényle : Un produit direct de l'acide mévalonique.

Pyrophosphate de géranyle : Un intermédiaire dans la synthèse des terpènes.

Pyrophosphate de farnésyle : Un autre intermédiaire dans la voie de biosynthèse des isoprénoïdes.

L'acide mévalonique se distingue par son rôle central dans la biosynthèse d'une large gamme de biomolécules essentielles, ce qui en fait un composé essentiel dans les contextes biologique et industriel .

Activité Biologique

Mevalonic acid (MVA) is a crucial intermediate in the biosynthesis of cholesterol and other isoprenoids. Its biological activity extends beyond mere metabolic pathways; it plays significant roles in cell proliferation, membrane integrity, and potential therapeutic applications. This article explores the multifaceted biological activities of this compound, supported by case studies and relevant research findings.

1. Role in Cholesterol Biosynthesis

This compound is synthesized from 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) through the action of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This pathway is vital for producing cholesterol, which is essential for cell membrane structure and function. Research indicates that mevalonate-derived products are crucial for cell proliferation, as cells require cholesterol and other metabolites for growth and division .

2. Cellular Proliferation and Membrane Integrity

This compound has been implicated in various cellular processes, including:

- Cell Growth : Studies have shown that mevalonate is essential for the proliferation of different cell types. Inhibition of mevalonate synthesis can lead to reduced cell growth, demonstrating its role as a growth factor .

- Membrane Function : MVA contributes to the modification of membrane-associated proteins, including G proteins involved in signal transduction. This modification is critical for maintaining cellular functions such as osmolarity and endocytosis .

3.1 Mevalonic Acidemia

Mevalonic acidemia is a rare genetic disorder caused by mutations in the MVK gene, leading to elevated levels of this compound in the body. Clinical manifestations include developmental delays, dysmorphic features, and metabolic crises. A study involving 61 patients demonstrated that elevated urinary excretion of this compound could serve as a diagnostic marker for this condition, with high sensitivity (92%) and specificity (90%) .

| Characteristic | MK-deficient Patients | MK-sufficient Patients with Elevated MVA | MK-sufficient Patients with Normal MVA |

|---|---|---|---|

| Number (n) | 13 | 12 | 48 |

| Gender (M/F) | 5/8 | 3/9 | 24/24 |

| Median Age (years) | 3.7 | 3.5 | 5.6 |

| Median MVA Excretion (μmol/L) | 11 | 3.3 | 0.1 |

3.2 Pharmacological Applications

Recent studies have explored the potential of statins, which inhibit HMG-CoA reductase, to modulate mevalonate levels for therapeutic benefits:

- Cancer Treatment : Statins like simvastatin have shown promise in inhibiting tumor growth by blocking mevalonate synthesis. In vitro studies indicated that simvastatin could synergistically enhance the effects of chemotherapeutic agents on glioma cells .

- Skin Barrier Recovery : Topical application of this compound has been shown to enhance skin barrier recovery in aged mice by stimulating cholesterol synthesis and improving epidermal permeability barrier function .

The biological effects of this compound are mediated through several mechanisms:

- Cholesterol Synthesis Stimulation : MVA directly stimulates the activity of HMG-CoA reductase, enhancing cholesterol production necessary for cellular functions .

- Protein Modifications : Mevalonate-derived modifications are essential for the proper functioning of various proteins involved in cellular signaling and membrane integrity .

- Regulatory Effects on Gene Expression : The mevalonate pathway influences the expression of genes associated with lipid metabolism and cell cycle regulation .

Propriétés

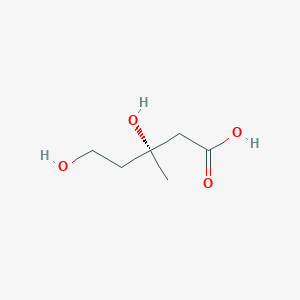

IUPAC Name |

(3R)-3,5-dihydroxy-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-6(10,2-3-7)4-5(8)9/h7,10H,2-4H2,1H3,(H,8,9)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTLQQUUPVSXIM-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CCO)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801314151 | |

| Record name | (R)-(-)-Mevalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mevalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble in water, but also soluble in organic solvents, especially polar organic solvents. | |

| Record name | MEVALONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7681 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid | |

CAS No. |

17817-88-8, 150-97-0 | |

| Record name | (R)-(-)-Mevalonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17817-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mevalonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03518 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (R)-(-)-Mevalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEVALONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7681 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mevalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

24 - 27 °C | |

| Record name | Mevalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.